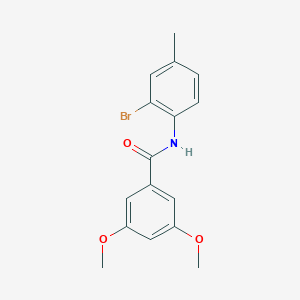

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUGQWNGTZYIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361114 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352688-91-6 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the target molecule, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide delineates a strategic two-precursor synthetic pathway, commencing with the preparation of 2-bromo-4-methylaniline and 3,5-dimethoxybenzoyl chloride, followed by their subsequent coupling via a Schotten-Baumann reaction to yield the final product. Each synthetic step is detailed with underlying chemical principles, causality behind experimental choices, and rigorous protocols for execution and purification. This guide aims to serve as a self-validating system for the reproducible and efficient synthesis of this compound.

Introduction and Strategic Overview

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science due to its unique structural motifs. The presence of a bromine atom and a substituted phenyl ring offers potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This guide presents a logical and efficient synthetic strategy, broken down into three core stages:

-

Stage 1: Synthesis of Precursor I: 2-bromo-4-methylaniline

-

Stage 2: Synthesis of Precursor II: 3,5-dimethoxybenzoyl chloride

-

Stage 3: Final Amide Coupling via Schotten-Baumann Reaction

This approach was selected for its reliability, high potential yield, and the commercial availability of the initial starting materials. The Schotten-Baumann reaction, a well-established method for amide synthesis from amines and acyl chlorides, provides a robust and scalable final coupling step.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The synthesis begins with the preparation of the two key intermediates, which are then coupled to form the final product.

Experimental Protocols

Stage 1: Synthesis of 2-bromo-4-methylaniline

The synthesis of 2-bromo-4-methylaniline from p-toluidine involves a three-step process: protection of the amine group, regioselective bromination, and deprotection.[3][4]

3.1.1. Step 1: Acetylation of p-Toluidine

The amino group of p-toluidine is first protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent bromination step.

-

Materials:

-

p-Toluidine

-

Acetic anhydride

-

Concentrated Hydrochloric Acid

-

Sodium acetate

-

Ice

-

-

Procedure:

-

In a fume hood, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution in an ice bath and add a solution of sodium acetate in water.

-

To this cold solution, add acetic anhydride dropwise with constant stirring.

-

Continue stirring for 15-20 minutes.

-

Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and air dry.

-

3.1.2. Step 2: Bromination of N-(4-methylphenyl)acetamide

The acetamide is then brominated. The acetyl group directs the incoming electrophile (bromine) to the ortho position.

-

Materials:

-

N-(4-methylphenyl)acetamide

-

Glacial acetic acid

-

Bromine

-

-

Procedure:

-

Dissolve N-(4-methylphenyl)acetamide in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the mixture with stirring.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the N-(2-bromo-4-methylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water to remove excess acid and bromine, and air dry.

-

3.1.3. Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the desired 2-bromo-4-methylaniline.

-

Materials:

-

N-(2-bromo-4-methylphenyl)acetamide

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

-

-

Procedure:

-

Reflux the N-(2-bromo-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a sodium hydroxide solution until basic to precipitate the free amine.

-

Collect the crude 2-bromo-4-methylaniline by vacuum filtration, wash with water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

-

Stage 2: Synthesis of 3,5-dimethoxybenzoyl chloride

This precursor is synthesized from 3,5-dimethoxybenzoic acid using thionyl chloride.[5][6]

-

Materials:

-

3,5-dimethoxybenzoic acid

-

Toluene

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethoxybenzoic acid in toluene.

-

Add a catalytic amount (1-2 drops) of DMF.

-

Heat the suspension to approximately 50°C with stirring.

-

Add thionyl chloride dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 90°C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting 3,5-dimethoxybenzoyl chloride is an oil that can be used in the next step without further purification.

-

Stage 3: Synthesis of this compound

The final product is obtained by the Schotten-Baumann reaction of 2-bromo-4-methylaniline and 3,5-dimethoxybenzoyl chloride.[7][8]

-

Materials:

-

2-bromo-4-methylaniline

-

3,5-dimethoxybenzoyl chloride

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

10% aqueous sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-bromo-4-methylaniline (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred amine solution.

-

Dissolve 3,5-dimethoxybenzoyl chloride (1.0-1.2 equivalents) in a minimal amount of dichloromethane and add it dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization

4.1. Purification

The crude this compound can be purified by recrystallization.[9][10]

-

Recommended Solvent Systems:

-

Ethanol/water

-

Ethyl acetate/hexanes

-

-

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings, methoxy group protons, and the methyl group proton.

-

¹³C NMR: Expected signals would include carbons of the aromatic rings, the carbonyl carbon of the amide, and the carbons of the methoxy and methyl groups.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 2-bromo-4-methylaniline | 186.05 | User defined | 1.0 |

| 3,5-dimethoxybenzoyl chloride | 200.62 | User defined | 1.0 - 1.2 |

| Sodium Hydroxide | 40.00 | User defined | 2.0 - 3.0 |

Table 1: Representative Stoichiometry for the Final Coupling Reaction.

Mechanistic Insights: The Schotten-Baumann Reaction

The final amide bond formation proceeds via a nucleophilic acyl substitution mechanism.[7]

The reaction is base-catalyzed. The base serves two critical roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it helps to deprotonate the intermediate, driving the reaction to completion.[1]

Conclusion

This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound. By following the outlined protocols for the preparation of the necessary precursors and their final coupling via the Schotten-Baumann reaction, researchers can reliably obtain the target compound. The principles of chemical reactivity and purification discussed herein are grounded in established organic chemistry literature, ensuring a high degree of scientific integrity and reproducibility.

References

-

PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

-

Allen. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?. Retrieved from [Link]

-

askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Slideshare. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

-

YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

A Comprehensive Study. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. How will you convert p-toluidine to 2-bromo-4-methylaniline? [allen.in]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Home Page [chem.ualberta.ca]

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide chemical properties

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Introduction

This compound is a member of the N-phenylbenzamide class of aromatic amides. This scaffold is of significant interest to the scientific and drug development community due to its prevalence in a wide array of biologically active agents.[1] Derivatives of N-phenylbenzamide have demonstrated promising activity as antiviral (specifically against Enterovirus 71)[2][3], antiparasitic (against Trypanosoma brucei and Schistosoma mansoni)[4][5], antimicrobial[6], and anti-inflammatory agents.[1]

The specific substitution pattern of this compound—featuring a bromine atom ortho to the amide nitrogen, a para-methyl group on the aniline ring, and two meta-methoxy groups on the benzoyl ring—confers a unique combination of steric and electronic properties. These properties are critical determinants of the molecule's conformation, receptor binding affinity, and metabolic stability.

This guide provides a comprehensive overview of the core chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for its synthesis, purification, and thorough physicochemical characterization. The causality behind experimental choices is explained to provide a framework for adapting these methods to other novel benzamide derivatives.

Molecular Structure and Core Properties

The foundational attributes of the target compound are summarized below. These data serve as the primary reference points for all subsequent analytical characterization.

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 352688-91-6 | [7] |

| Molecular Formula | C₁₆H₁₆BrNO₃ | Calculated |

| Molecular Weight | 350.21 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | --- |

Synthesis Pathway and Protocol

The synthesis of this compound is achieved via a standard nucleophilic acyl substitution. The pathway involves two primary stages: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by its reaction with the target aniline.

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8] A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.[9]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene.[9]

-

Add a catalytic amount of DMF (e.g., 2 drops).[9]

-

Heat the suspension to 50 °C.

-

Add thionyl chloride (1.2 eq) dropwise over 10-15 minutes. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.[8]

-

Increase the temperature to 90 °C and stir for 2 hours, or until gas evolution ceases.[9]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxybenzoyl chloride is an oily residue and is typically used in the next step without further purification.[8][9]

Part 2: Synthesis of this compound

Rationale: This step is a standard Schotten-Baumann reaction. The nucleophilic amine of 2-bromo-4-methylaniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10] Anhydrous dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.[10]

Materials:

-

3,5-Dimethoxybenzoyl chloride (from Part 1)

-

2-Bromo-4-methylaniline

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve 2-bromo-4-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction.

-

Dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides complementary information, leading to a self-validating characterization dataset.

Caption: Standard analytical workflow for compound characterization.

Structural Elucidation

NMR is the most definitive method for structural confirmation.[11] Spectra are available for this compound, confirming its structure.[12]

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

-

Expected Signals:

-

Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm), due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen.

-

Aromatic Protons: A complex multiplet region between ~6.5-8.0 ppm. The specific splitting patterns (singlets, doublets, triplets) will depend on the coupling between adjacent protons on the two aromatic rings.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 6 protons. The two methoxy groups are chemically equivalent due to the symmetry of the 3,5-disubstituted ring.[13]

-

Methyl Protons (-CH₃): A sharp singlet at ~2.3 ppm, integrating to 3 protons.

-

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Signals:

-

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 100-160 ppm. Carbons attached to electronegative atoms (Br, O, N) will be shifted further downfield.

-

Methoxy Carbons (-OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal around 20-25 ppm.

-

-

FTIR identifies the functional groups present in the molecule.[11]

-

Sample Preparation: A KBr pellet or Attenuated Total Reflectance (ATR) can be used for solid samples.[11]

-

Characteristic Vibrational Frequencies:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic/Alkyl): Peaks just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Amide I Band): A strong, sharp absorption in the range of 1680-1630 cm⁻¹.[11]

-

N-H Bend (Amide II Band): An absorption in the range of 1640-1550 cm⁻¹.[11]

-

C-O Stretch (Ether): Strong absorptions around 1250-1050 cm⁻¹.

-

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected masses would be ~349.04 (for ⁷⁹Br) and ~351.04 (for ⁸¹Br).

Purity Assessment and Physicochemical Properties

HPLC is the standard for determining the purity of a synthesized compound.[11]

-

Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and a gradient pump.[11]

-

Methodology:

-

Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid to improve peak shape.[11]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at ~1 mg/mL and dilute as necessary.

-

Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). Purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.

-

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter in drug development, influencing absorption and distribution.

-

Shake-Flask Method:

-

Prepare n-octanol pre-saturated with water and water (or a pH 7.4 buffer) pre-saturated with n-octanol.[11]

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase and shake vigorously to allow for partitioning.

-

Separate the layers by centrifugation.

-

Carefully measure the concentration of the compound in both the aqueous and octanol phases using a validated method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[11]

-

Potential Biological Relevance

While this compound has not been specifically evaluated in the public literature, the N-phenylbenzamide core is a "privileged structure" in medicinal chemistry. The introduction of specific substituents, such as the bromine and methoxy groups present in this molecule, is a common strategy to modulate bioactivity, selectivity, and pharmacokinetic properties.[6] Based on extensive research into analogues, this compound could be a candidate for screening in several therapeutic areas.

Caption: Reported biological activities for the N-phenylbenzamide scaffold.

The bromine atom can participate in halogen bonding, a key interaction for improving ligand-receptor binding affinity, and it often enhances metabolic stability. The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature and solubility of the molecule. This specific combination of features makes this compound a logical candidate for inclusion in screening libraries for the discovery of novel therapeutic agents.

Conclusion

This technical guide has outlined the essential chemical properties and characterization protocols for this compound. By providing detailed, validated methodologies for its synthesis, purification, and comprehensive analysis, this document serves as a practical resource for researchers. The synthesis is robust and relies on fundamental organic reactions, while the characterization workflow ensures the generation of a high-quality, well-defined chemical entity. Given the established biological importance of the N-phenylbenzamide scaffold, this compound represents a valuable molecule for further investigation in drug discovery and development programs.

References

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.

- BenchChem. (2025). A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue. Benchchem.

-

Peng, W., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. Available at: [Link]

-

La-Becca, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

-

Do, N., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. Available at: [Link]

-

Kumar, S., et al. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH. Available at: [Link]

- BenchChem. (2025). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Benchchem.

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. Available at: [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis. Benchchem.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

SEM V (H) Spectroscopic Analysis of Organic Compounds. (n.d.). Spectroscopic Analysis of Organic Compounds. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [chemdict.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

An Investigator's Guide to Elucidating the Mechanism of Action of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Abstract

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough understanding of its mechanism of action is paramount for its development into a targeted and effective therapeutic. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this and similar benzamide derivatives. Recognizing that the specific biological activity of this compound is not yet extensively documented, this guide presents a logical, multi-pronged investigational roadmap. We will leverage the known activities of structurally related benzamide compounds—many of which are potent inhibitors of histone deacetylases (HDACs) and tubulin polymerization—to propose and explore plausible mechanisms.[1][2][3][4] This document outlines a series of tiered experimental protocols, from initial phenotypic screening to target identification and pathway analysis, providing the scientific rationale and detailed methodologies required for a rigorous investigation.

Part 1: Foundational Analysis and Plausible Target Classes

Molecular Scaffolding and Target Prediction

The structure of this compound contains a benzamide core, a scaffold prevalent in numerous biologically active compounds.[5] This core structure is often associated with two primary classes of anticancer agents:

-

Histone Deacetylase (HDAC) Inhibitors: The benzamide moiety, particularly an o-aminobenzamide group, is a known pharmacophore that chelates the zinc ion within the active site of HDAC enzymes.[2] Inhibition of HDACs leads to histone hyperacetylation, chromatin remodeling, and the re-expression of tumor suppressor genes.[2][6] Several benzamide derivatives are potent HDAC inhibitors, making this a primary avenue of investigation.[1][7]

-

Tubulin Polymerization Inhibitors: A significant number of benzamide derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[3][4][8] This action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9]

Given these precedents, a logical starting point for the investigation is to hypothesize that this compound may function as either an HDAC inhibitor or a tubulin polymerization inhibitor. The following sections will detail the experimental workflows to test these hypotheses and explore other potential mechanisms.

Physicochemical Characterization

Before embarking on biological assays, a thorough physicochemical characterization of the compound is essential. This ensures the integrity of the experimental results.

| Parameter | Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the solubility in aqueous buffers and organic solvents (e.g., DMSO) to prepare accurate stock solutions and avoid precipitation in assays. |

| Stability | HPLC-MS analysis over time in various buffers and temperatures | To assess the compound's stability under experimental conditions, ensuring it does not degrade before or during the assay. |

| Lipophilicity (LogP/LogD) | Calculated (e.g., cLogP) and/or experimentally determined (e.g., shake-flask method) | To predict its ability to cross cell membranes and to guide formulation development. |

Part 2: Tier 1 - Phenotypic Screening and Initial Mechanistic Probes

The initial phase of the investigation should focus on observing the compound's effect on whole cells to gain a broad understanding of its biological activity.

Workflow for Initial Phenotypic Screening

Sources

- 1. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: A Guide to Investigating its Anticancer Activity

Introduction

The relentless pursuit of novel small molecules with potent and selective anticancer activity remains a cornerstone of modern drug discovery. Within this landscape, compounds featuring substituted benzamide scaffolds have garnered considerable attention due to their diverse pharmacological profiles. This technical guide focuses on a promising, yet underexplored, molecule: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide . While direct biological data for this specific compound is sparse, a comprehensive analysis of structurally related molecules suggests a strong rationale for its investigation as a potential anticancer agent, likely acting through the disruption of microtubule dynamics.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It will not only provide the foundational knowledge surrounding this compound but also detail the experimental workflows necessary to elucidate its biological activity and mechanism of action. Our approach is grounded in established scientific principles, drawing parallels from existing literature on analogous brominated and methoxylated aromatic compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4]

Chemical Profile and Synthesis

Compound: this compound CAS Number: 352688-91-6[5] Molecular Formula: C₁₆H₁₆BrNO₃[5] Molecular Weight: 350.21 g/mol [6]

Proposed Synthetic Route

The synthesis of this compound can be readily achieved through a standard amidation reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4-methylaniline in anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution from step 1, add 1.2 equivalents of pyridine. Stir the mixture at room temperature for 10 minutes.

-

Acylation: Slowly add a solution of 1.1 equivalents of 3,5-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activity: Anticancer Properties

The rationale for investigating this compound as an anticancer agent stems from the well-documented activities of structurally similar compounds. The presence of methoxy and bromo substitutions on aromatic rings is a recurring motif in potent cytotoxic compounds.[2][3][4] Specifically, many of these molecules exert their effects by interfering with microtubule dynamics, a critical process for cell division.[7][8][9]

Key Structural Features and Their Significance:

-

3,5-dimethoxybenzoyl Moiety: The trimethoxyphenyl and dimethoxyphenyl groups are prevalent in a class of potent tubulin polymerization inhibitors that bind to the colchicine site.[10] This suggests that the 3,5-dimethoxybenzoyl portion of our target molecule may serve as a key pharmacophore for interaction with tubulin.

-

2-bromo-4-methylphenyl Moiety: The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability. Furthermore, halogen bonding can contribute to target engagement and enhance binding affinity. Studies on brominated stilbenes and other related compounds have shown that this substitution can lead to desirable anticancer properties.[3][4]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in mitosis.[8][9] Disruption of microtubule formation or disassembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] We hypothesize that this compound will act as a tubulin polymerization inhibitor, likely by binding to the colchicine site on β-tubulin.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for the target compound.

Experimental Workflows for Biological Evaluation

To systematically evaluate the anticancer potential of this compound, a series of in vitro assays are proposed.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Data Presentation

| Cell Line | IC₅₀ (µM) of Target Compound | IC₅₀ (µM) of Paclitaxel |

| MCF-7 (Breast) | [Experimental Value] | [Experimental Value] |

| HeLa (Cervical) | [Experimental Value] | [Experimental Value] |

| HT-29 (Colon) | [Experimental Value] | [Experimental Value] |

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of the compound on tubulin polymerization.

Protocol:

-

Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add various concentrations of the target compound or a control (Paclitaxel for stabilization, Colchicine for destabilization).

-

Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time to visualize the polymerization kinetics and calculate the IC₅₀ for polymerization inhibition.

Experimental Workflow Diagram

Caption: Overall experimental workflow for evaluating the target compound.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of a new class of anticancer agents. Its structural features, which are shared with known tubulin inhibitors, provide a strong rationale for its investigation. The experimental workflows detailed in this guide offer a clear path to elucidating its biological activity and mechanism of action.

Should this initial in vitro evaluation yield promising results, further studies would be warranted. These could include immunofluorescence staining to visualize the effects on the microtubule network, Western blot analysis for apoptotic markers, and eventually, in vivo studies in xenograft models. The exploration of this and related molecules could pave the way for novel therapeutics that overcome some of the limitations of existing anticancer drugs.

References

-

PubChem. N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

PubChem. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. National Center for Biotechnology Information. [Link]

-

PubMed. Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. [Link]

-

MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

-

IndiaPatents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

-

ScienceDirect. New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group. [Link]

-

PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

ROS. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

-

National Center for Biotechnology Information. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

-

National Center for Biotechnology Information. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents | MDPI [mdpi.com]

- 5. 352688-91-6 this compound [chemsigma.com]

- 6. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide | C16H16BrNO3 | CID 1219538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel chemical entity this compound. Intended for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of why specific experimental choices are made. We present field-proven, self-validating protocols for determining critical physicochemical parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The guide details methodologies for equilibrium solubility assessment, forced degradation studies, and the development of a stability-indicating assay method (SIAM). All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Compound Profile: this compound

A thorough understanding of a compound's intrinsic physicochemical properties is the foundation of any successful pre-formulation and formulation development program.[1]

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 352688-91-6[2]

-

Molecular Formula: C₁₆H₁₆BrNO₃

-

Molecular Weight: 350.21 g/mol [3]

| Property | Value (Predicted/Actual) | Source |

| Molecular Weight | 350.21 g/mol | [3] |

| logP (Octanol/Water) | 3.8 (Predicted) | [3] |

| Aqueous Solubility | Low (Predicted based on high logP) | Chemically Inferred |

| pKa (Acidic/Basic) | Not available (Amide N is weakly basic, Methoxy O is weakly basic) | Chemically Inferred |

The high predicted logP value suggests that this compound is a lipophilic molecule with inherently low aqueous solubility. This characteristic is a critical consideration for formulation strategies aimed at achieving adequate bioavailability for oral administration.[4]

Solubility Characterization

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[4] For ionizable compounds, solubility should be evaluated as a function of pH.[5] We will employ the gold-standard equilibrium shake-flask method to determine thermodynamic solubility.[5][6]

Rationale for Method Selection

The shake-flask method, while requiring more time than kinetic methods, is considered the most reliable for determining thermodynamic equilibrium solubility.[5] This value represents the true saturation point of the compound in a given medium and is essential for developing stable formulations and predicting in vivo behavior.[7] Kinetic solubility can often overestimate the stable concentration, leading to precipitation upon storage.[7]

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the pH-solubility profile in buffers relevant to the physiological pH range of the gastrointestinal tract, as recommended by regulatory bodies.[8]

Step 1: Preparation of Media Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8. Pharmacopoeial buffers are recommended.[8] Verify the final pH of each buffer at the study temperature (37 ± 1 °C).[8]

Step 2: Sample Preparation Add an excess of this compound to vials containing a fixed volume of each buffer. The excess solid should be clearly visible to ensure saturation.[5]

Step 3: Equilibration Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours). For poorly soluble compounds, equilibrium may take longer to achieve.[5] A preliminary time-to-equilibrium study is recommended.

Step 4: Phase Separation After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved compound from the excess solid using an appropriate method, such as centrifugation followed by filtration with a low-binding filter (e.g., PVDF).

Step 5: Analysis and Quantification Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Step 6: Data Reporting Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[8]

Data Presentation: pH-Solubility Profile

| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 (0.1 N HCl) | 37 | [Insert Data] | [Insert Data] |

| 4.5 (Acetate Buffer) | 37 | [Insert Data] | [Insert Data] |

| 6.8 (Phosphate Buffer) | 37 | [Insert Data] | [Insert Data] |

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling and Degradation Pathway Analysis

Stability testing is a regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[9][10] The process begins with forced degradation (stress testing) to identify likely degradation products and establish the stability-indicating nature of the analytical method.[11][12]

Rationale for Forced Degradation

Forced degradation studies are essential for several reasons:

-

Pathway Elucidation: They provide insight into the intrinsic stability of the molecule and its potential degradation pathways.[13][14]

-

Method Development: They generate degradation products needed to develop and validate a stability-indicating analytical method (SIAM) that can separate the intact drug from all significant degradants.[12][15]

-

Formulation Guidance: Understanding how the molecule degrades helps in developing a stable formulation by avoiding incompatible excipients or detrimental storage conditions.[13]

Experimental Protocol: Forced Degradation Study

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[16]

1. Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Neutralize the sample before analysis.[17]

2. Base Hydrolysis:

-

Dissolve the compound and add 0.1 M NaOH.

-

Heat at a controlled temperature (e.g., 40-60°C). Basic hydrolysis is often faster than acidic.

-

Neutralize the sample before analysis.[17]

3. Oxidative Degradation:

-

Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep at room temperature and monitor over time.

4. Thermal Degradation (Solid State):

-

Place the solid API in a controlled temperature oven (e.g., 80°C) with or without humidity.[13]

-

Analyze samples at various time points.

5. Photostability:

-

Expose the solid API and a solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.[10]

-

A dark control sample must be run in parallel.

Workflow for Forced Degradation Studies

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. This compound [chemdict.com]

- 3. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide | C16H16BrNO3 | CID 1219538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. who.int [who.int]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. ijcrt.org [ijcrt.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

A Spectroscopic Guide to N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: In-Depth Analysis for the Research Professional

Introduction

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a complex aromatic amide with potential applications in medicinal chemistry and materials science. Its intricate structure, featuring a substituted phenyl ring linked to a dimethoxybenzoyl group via an amide bond, necessitates a thorough characterization to confirm its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide delves into the detailed analysis of the spectroscopic data for this compound, providing not only the spectral assignments but also the underlying principles and experimental considerations that are crucial for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound, based on data available for the compound.[3]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl (CH₃) | ~2.3 | ~20 |

| Methoxy (OCH₃) | ~3.8 (6H, s) | ~56 |

| Aromatic CH | 6.5 - 8.0 | 105 - 160 |

| Amide NH | ~8.5 (br s) | - |

| Carbonyl (C=O) | - | ~165 |

Interpretation of the NMR Spectra

The ¹H NMR spectrum will exhibit a singlet for the methyl group around 2.3 ppm. The two equivalent methoxy groups on the benzoyl ring will appear as a sharp singlet integrating to six hydrogens around 3.8 ppm. The aromatic protons will resonate in the downfield region between 6.5 and 8.0 ppm, with their specific splitting patterns determined by their coupling with neighboring protons. The amide proton is expected to appear as a broad singlet at a lower field, typically around 8.5 ppm, due to quadrupole broadening and potential hydrogen bonding.

The ¹³C NMR spectrum will show a peak for the methyl carbon around 20 ppm and the methoxy carbons around 56 ppm. The aromatic carbons will have signals in the 105-160 ppm range, with the carbon attached to the bromine atom being influenced by the heavy atom effect. The carbonyl carbon of the amide will be observed further downfield, around 165 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a small molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5] The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation : The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.[6]

-

¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | ~3300 | Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=O (Amide) | ~1650 | Stretch (Amide I band) |

| C=C (Aromatic) | 1600-1450 | In-ring stretch |

| N-H (Amide) | ~1550 | Bend (Amide II band) |

| C-O (Methoxy) | 1250-1000 | Stretch |

| C-Br | 700-500 | Stretch |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show a characteristic N-H stretching vibration for the amide group around 3300 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.[10] A strong absorption band around 1650 cm⁻¹ will be indicative of the amide carbonyl (C=O) stretch, known as the Amide I band.[11][12] The in-ring C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.[13] The N-H bending vibration, or Amide II band, is expected around 1550 cm⁻¹. The C-O stretching of the methoxy groups will give rise to strong bands in the 1250-1000 cm⁻¹ region. Finally, the C-Br stretch will be found in the lower frequency region of the spectrum. The substitution pattern on the aromatic rings can also be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation : An FTIR spectrometer equipped with an ATR accessory is used.

-

Background Scan : A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan : The sample is brought into contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background to generate the absorbance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 350/352 | Protonated molecular ion (isotopic pattern due to Br) |

| [M]⁺˙ | 349/351 | Molecular ion (isotopic pattern due to Br) |

| 165 | 3,5-dimethoxybenzoyl cation | |

| 137 | [165 - CO]⁺ | |

| 185/187 | 2-bromo-4-methylaniline radical cation |

Interpretation of the Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be observed at m/z 350 and 352 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. In Electron Ionization (EI) MS, the molecular ion [M]⁺˙ would be observed at m/z 349 and 351.

The most common fragmentation pathway for aromatic amides is the cleavage of the amide bond.[14][17] This would lead to the formation of the 3,5-dimethoxybenzoyl cation at m/z 165. This cation could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 137. The other part of the molecule, the 2-bromo-4-methylaniline radical cation, would be observed at m/z 185 and 187.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (around 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[18]

-

Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system, is used.[19]

-

Infusion : The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization : A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. The combined interpretation of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. The detailed experimental protocols and theoretical explanations serve as a valuable resource for researchers, ensuring the accurate and reliable characterization of this and similar novel compounds. This in-depth understanding is a critical foundation for any further investigation into the chemical, physical, and biological properties of this molecule.

References

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

-

de Almeida, G. S. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]

-

University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Cheu, R. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(18), 3729-3732. [Link]

-

Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Creative Biostructure. (n.d.). NMR Applications in Drug Screening. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35. [Link]

-

de Almeida, G. S. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

K-Ras, G. D. C., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(18), 5534. [Link]

-

LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Janković, B., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(4), 225-241. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. [Link]

-

Altaf, S., Teotia, M., & Soni, R. K. (2024). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

-

LibreTexts Chemistry. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563-8572. [Link]

-

epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). N-(2-bromo-4-methylphenyl)-2,4-dimethoxybenzamide. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

Al-Bayati, Z. F., & Al-Azzawi, A. M. (2013). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. Semantic Scholar. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Wuyts, B., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 552-560. [Link]

-

Chembase.cn. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). N-(2-bromo-4-methylphenyl)-4-methoxybenzamide. [Link]

-

Al-Bayati, Z. F., & Al-Azzawi, A. M. (2013). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. ResearchGate. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Potential therapeutic targets of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Abstract

This compound is a synthetic compound with a structure suggestive of potential biological activity. While direct therapeutic applications have yet to be extensively documented in peer-reviewed literature, its core motifs—a substituted benzamide linkage—are present in numerous molecules with established pharmacological profiles. This technical guide provides a structured, scientifically-grounded framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. By leveraging structure-activity relationships from analogous compounds, we propose a series of high-priority target classes and outline detailed experimental workflows for their validation. This document serves as a comprehensive roadmap for initiating a preclinical investigation into this compound.

Introduction: Unveiling Therapeutic Potential Through Structural Analogy

The quest for novel therapeutic agents often begins with compounds of known structure but unknown biological function. This compound, with its distinct arrangement of a brominated methylphenyl ring linked via an amide bond to a dimethoxybenzene moiety, presents a compelling case for investigation. The presence of halogen and methoxy groups can significantly influence pharmacokinetic properties and binding affinities to biological targets.

Given the limited direct research on this specific molecule, our strategy is to infer potential targets by examining structurally related compounds that have been characterized as bioactive. This approach allows us to formulate testable hypotheses and design a logical, efficient screening cascade. This guide will focus on three primary potential target classes suggested by the literature on analogous structures: Fibroblast Growth Factor Receptors (FGFRs), broader protein kinases, and tubulin.

Potential Target Class 1: Fibroblast Growth Factor Receptor 1 (FGFR1)

Rationale for Investigation

The rationale for investigating FGFR1 as a potential target stems from research on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have demonstrated efficacy as novel FGFR1 inhibitors.[1][2] These compounds share the N-(3,5-dimethoxyphenyl)benzamide core with our molecule of interest. Although the substitution on the second phenyl ring differs, the foundational structure that confers FGFR1 inhibitory activity is present. FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers, particularly non-small cell lung cancer, making them a high-value therapeutic target.

Experimental Workflow for Target Validation

A multi-step approach is required to validate and characterize the potential inhibitory activity of this compound against FGFR1.

Caption: Workflow for validating FGFR1 as a therapeutic target.

Detailed Experimental Protocols

Protocol 2.3.1: Lanthascreen™ Eu Kinase Binding Assay

-

Objective: To determine the direct binding affinity (Kd) of the compound to FGFR1.

-

Materials: Recombinant FGFR1 kinase domain (Thermo Fisher), LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Eu-anti-GST antibody, and test compound.

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, add FGFR1 kinase, Eu-anti-GST antibody, and the test compound dilutions. Incubate for 15 minutes.

-

Add the Alexa Fluor™ 647-tracer and incubate for 60 minutes at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate the IC50 value from the resulting dose-response curve, which can be converted to a Kd.

-

Protocol 2.3.2: Cellular Phospho-FGFR1 Western Blot

-

Objective: To assess the inhibition of FGFR1 autophosphorylation in a cellular context.

-

Cell Line: NCI-H1581 (a non-small cell lung cancer line with FGFR1 amplification).

-

Procedure:

-

Plate NCI-H1581 cells and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4 hours.

-

Treat cells with various concentrations of the test compound for 2 hours.

-

Stimulate with FGF2 (100 ng/mL) for 15 minutes.

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against phospho-FGFR1 (Tyr653/654) and total FGFR1.

-

Use a secondary antibody and chemiluminescent substrate to visualize bands.

-

Quantify band intensity to determine the reduction in phosphorylation relative to total FGFR1.

-

Data Presentation

| Assay Type | Metric | Expected Outcome for Positive Result |

| Biochemical Kinase Assay | IC50 / Kd | Low micromolar to nanomolar range |

| Cellular Phospho-FGFR1 Assay | IC50 | Dose-dependent reduction in p-FGFR1 |

| Cell Viability Assay | GI50 | Potent growth inhibition in FGFR1-amplified cells |

| ATP Competition Assay | Kinetic Profile | Shift in IC50 with varying ATP concentration |

Potential Target Class 2: Microtubule Dynamics (Tubulin)

Rationale for Investigation

A second promising avenue of investigation is the potential for this compound to function as a microtubule-targeting agent. This hypothesis is supported by a study on N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamides, which demonstrated potent cytotoxic effects by inhibiting microtubule polymerization and binding to the colchicine site on tubulin.[3] The shared 2-bromo-dimethoxyphenyl motif suggests a possible conserved binding interaction with tubulin. Microtubule inhibitors are a cornerstone of cancer chemotherapy, making this a therapeutically relevant hypothesis.

Experimental Workflow for Target Validation

Caption: Workflow for validating tubulin as a therapeutic target.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), containing purified tubulin, GTP, and a fluorescent reporter.

-

Procedure:

-

Reconstitute lyophilized tubulin in the provided buffer.

-

Prepare serial dilutions of the test compound, with paclitaxel (stabilizer) and nocodazole (destabilizer) as positive controls.

-

In a 96-well plate, add the tubulin solution, GTP, and the test compounds.

-